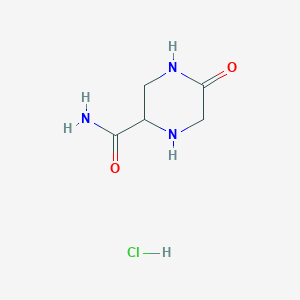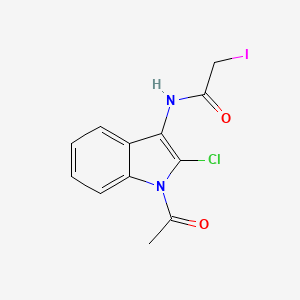
(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic molecule with unique structural features. It integrates elements from indole and pyrazine, contributing to its distinct biological and chemical properties. Its wide range of applications in various fields makes it a molecule of significant interest.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Derivative: : The initial step involves synthesizing the 6-methoxy-1H-indole derivative through reactions such as the Fischer indole synthesis.
Coupling with Pyrazine: : The next step is the attachment of the pyrazine moiety to the indole structure via etherification.
Addition of the Pyrrolidine Ring: : The final step involves introducing the pyrrolidine ring, which can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial synthesis often involves optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, solvent choice, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the methoxy groups, converting them into corresponding aldehydes or acids.
Reduction: : Reduction reactions can target the methanone group, converting it into an alcohol.
Substitution: : The aromatic rings (indole and pyrazine) can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Halogenating agents, alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example:
Oxidation: : Conversion to carboxylic acids or aldehydes.
Reduction: : Formation of alcohols.
Substitution: : Derivatives with different functional groups attached to the indole or pyrazine rings.
科学的研究の応用
(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is used in diverse scientific research fields:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: : Explored for pharmacological activities, including potential therapeutic effects on various biological targets.
Industry: : Utilized in the synthesis of advanced materials and fine chemicals.
作用機序
The exact mechanism of action of (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone depends on its application:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : The compound can influence various biochemical pathways, potentially affecting cellular processes such as signaling or metabolism.
類似化合物との比較
Similar Compounds
(6-hydroxy-1H-indol-2-yl)(3-((3-hydroxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(6-ethoxy-1H-indol-2-yl)(3-((3-ethoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Unique Aspects
Compared to these similar compounds, (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone:
Possesses methoxy groups, enhancing its solubility and reactivity.
Exhibits unique pharmacokinetic and pharmacodynamic profiles due to its specific structural features.
This unique combination of functional groups and ring systems makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-13-4-3-12-9-16(22-15(12)10-13)19(24)23-8-5-14(11-23)27-18-17(26-2)20-6-7-21-18/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWZYSHTGDHCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819871.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)


![2-[[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2819880.png)




![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)
![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)


